molecular formula C13H18O5 B12108524 Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- CAS No. 92157-62-5

Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl-

Cat. No.: B12108524
CAS No.: 92157-62-5
M. Wt: 254.28 g/mol
InChI Key: DIBPZLCTJKHKTE-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- is an organic compound known for its unique structure and properties It is characterized by the presence of three methoxy groups attached to the benzene ring and an alpha-methyl group on the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3,4,5-trimethoxybenzaldehyde and alpha-methylpropanoic acid.

    Condensation Reaction: The aldehyde group of 3,4,5-trimethoxybenzaldehyde undergoes a condensation reaction with alpha-methylpropanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- involves its interaction with specific molecular targets and pathways. The methoxy groups on the benzene ring can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The alpha-methyl group can also affect the compound’s steric properties, impacting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3,4,5-trimethoxy-: Similar structure but lacks the alpha-methyl group.

    Benzeneethanamine, 3,4,5-trimethoxy-: Contains an ethanamine group instead of a propanoic acid chain.

    Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: Contains different substituents on the benzene ring.

Uniqueness

Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- is unique due to the presence of both the alpha-methyl group and the three methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

92157-62-5

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

2-methyl-3-(3,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C13H18O5/c1-8(13(14)15)5-9-6-10(16-2)12(18-4)11(7-9)17-3/h6-8H,5H2,1-4H3,(H,14,15)

InChI Key

DIBPZLCTJKHKTE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C(=C1)OC)OC)OC)C(=O)O

Origin of Product

United States

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